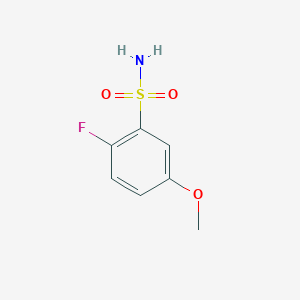

2-Fluoro-5-methoxybenzene-1-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Modern Chemical Research

Historical Context of Sulfonamide Derivatives

The journey of sulfonamides in medicine began in the 1930s with a groundbreaking discovery in the laboratories of Bayer AG. bldpharm.com A German biochemist, Gerhard Domagk, found that a sulfonamide-containing dye named Prontosil was effective against streptococcal infections in mice. aablocks.comsynquestlabs.com It was later discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. aablocks.com This discovery marked the dawn of the antibiotic era, as sulfonamides were the first class of drugs to be used systemically for the effective treatment of bacterial infections. bldpharm.comsynquestlabs.com Before the widespread availability of penicillin, sulfa drugs were credited with saving countless lives during World War II and significantly reducing mortality rates from various infectious diseases. bldpharm.com This initial success spurred the synthesis of thousands of sulfonamide derivatives, leading to compounds with improved efficacy and a broader spectrum of activity. bldpharm.com

Broad Classification of Sulfonamide Structures

The structural diversity of sulfonamides allows for their classification based on several criteria, including chemical structure, pharmacokinetic properties, and site of action. This systematic organization helps in understanding their structure-activity relationships and therapeutic applications.

A primary classification is based on the substitution pattern on the sulfonamide group: rsc.orgsigmaaldrich.com

N¹-substituted sulfonamides: The majority of clinically used sulfonamides fall into this category, where a substituent is present on the amide nitrogen. Examples include Sulfadiazine and Sulphacetamide. rsc.orgsigmaaldrich.com

N⁴-substituted sulfonamides (prodrugs): These are compounds where the aniline (B41778) nitrogen is substituted, like the historical Prontosil. rsc.orgsigmaaldrich.com

Both N¹ and N⁴ substituted sulfonamides: Compounds like Succinyl sulphathiazole feature substitutions on both nitrogen atoms. rsc.orgsigmaaldrich.com

Sulfonamides can also be categorized based on their absorption and excretion rates, which dictates their duration of action: rsc.orgsigmaaldrich.com

| Classification by Duration | Half-life | Examples |

| Short-acting | < 20 hours | Sulphamethiazole, Sulphaisoxazole |

| Intermediate-acting | 10–24 hours | Sulphamethoxazole, Sulphasomizole |

| Long-acting | > 24 hours | Sulphadoxine, Sulphadimethoxine |

| Extra-long-acting | > 50 hours | Sulphasalazine, Sulphalene |

Finally, they can be grouped by their primary site of action or therapeutic use: rsc.org

| Classification by Action Site | Examples |

| General Infections | Sulphadiazine, Sulphamethoxazole |

| Urinary Tract Infections | Sulphaisoxazole, Sulphathiazole |

| Intestinal Infections | Phthalylsulphathiazole, Sulphasalazine |

| Topical/Local Infections | Sulphacetamide, Mafenide, Silver sulphadiazine |

The Role of Fluorine and Methoxy (B1213986) Substituents in Aromatic Systems

The properties and reactivity of a benzenesulfonamide (B165840) scaffold are profoundly influenced by the nature and position of substituents on the aromatic ring. The introduction of fluorine atoms and methoxy groups can dramatically alter the electronic and steric characteristics of the molecule, which in turn affects its biological activity and chemical behavior.

Electronic and Steric Effects of Fluoro Substitution

Fluorine, being the most electronegative element, exerts a powerful influence on aromatic systems. Its effects are primarily twofold:

Electronic Effects: The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect). juvenusdrugs.com This effect pulls electron density away from the aromatic ring through the sigma bond, which generally deactivates the ring towards electrophilic aromatic substitution. juvenusdrugs.com The incorporation of fluorine can also alter the acidity (pKa) of nearby functional groups and modify the molecule's dipole moment. nih.gov Furthermore, this electron-withdrawing nature can be crucial in blocking metabolic oxidation at certain positions on the ring, a strategy frequently employed in drug design to enhance metabolic stability. nih.gov

Steric Effects: Despite its high electronegativity, fluorine has a relatively small van der Waals radius, similar to that of a hydrogen atom. This means it can often be incorporated into a molecule to alter electronic properties without causing significant steric hindrance. nih.gov However, its presence does increase the local polarity and hydrophobicity of the molecule, which can impact membrane permeability and binding affinity to target proteins. asianpubs.org

Influence of Methoxy Groups on Aromatic Reactivity

The methoxy group (-OCH₃) also imparts distinct electronic characteristics to an aromatic ring, but its effects are a combination of two opposing forces:

Resonance Effect (+R): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. nih.govchemicalbook.com This electron donation increases the electron density on the ring, particularly at the ortho and para positions. nih.gov This +R effect is a powerful activating force, making the aromatic ring significantly more reactive towards electrophilic substitution compared to unsubstituted benzene (B151609).

Overview of 2-Fluoro-5-methoxybenzene-1-sulfonamide within the Context of Aromatic Sulfonamides

The compound this compound is a specific example of a substituted aromatic sulfonamide that incorporates the functional groups discussed previously. While detailed research focused exclusively on this molecule is not extensively available in public literature, its structure suggests its role as a valuable chemical intermediate or building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.

Its identity is defined by a benzene ring substituted with a sulfonamide group, a fluorine atom at the ortho-position (C2), and a methoxy group at the meta-position (C5) relative to the sulfonamide. The synthesis of such a compound would typically involve the chlorosulfonation of the precursor, 1-fluoro-4-methoxybenzene, followed by amination of the resulting 2-fluoro-5-methoxybenzene-1-sulfonyl chloride. The CAS number for this key sulfonyl chloride precursor is 1214334-01-6.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈FNO₃S |

| Molecular Weight | 205.21 g/mol |

| CAS Number | Not available in searched public databases |

| Appearance | Predicted: Solid |

| Synthesis Precursor | 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride (CAS: 1214334-01-6) |

The specific substitution pattern of this compound is noteworthy. The fluorine atom at the C2 position, ortho to the sulfonamide group, exerts a strong inductive electron-withdrawing effect. This can influence the acidity of the sulfonamide N-H protons and affect the conformation of the molecule. The methoxy group at the C5 position is para to the fluorine and meta to the sulfonamide. Its electron-donating resonance effect would have influenced the regioselectivity of the initial sulfonation reaction during its synthesis, directing the bulky sulfonyl chloride group to the position ortho to the activating methoxy group.

In the broader context of drug discovery, building blocks like this compound are crucial. The presence of both a fluoro and a methoxy group provides multiple points for modifying physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions in a final drug candidate. The sulfonamide group itself can engage in crucial hydrogen bonding interactions within a biological target. Therefore, this compound represents a synthetically useful scaffold for the generation of novel, biologically active agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO3S |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-fluoro-5-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H8FNO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

ISTXMJNBNQMLKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 5 Methoxybenzene 1 Sulfonamide and Its Analogues

Strategies for Benzene (B151609) Ring Functionalization

The precise arrangement of substituents on the benzene ring is crucial for the chemical properties and biological activity of the final compound. The synthesis can commence from various starting materials, with the order of introduction of the functional groups being a key consideration to ensure the desired regioselectivity. A plausible and efficient synthetic route often starts with a commercially available, appropriately substituted aniline (B41778) derivative.

Halogenation Approaches (e.g., Bromination, Directed Fluorination)

While the use of 2-fluoro-5-methoxyaniline as a starting material circumvents the need for direct halogenation in this specific synthesis, it is valuable to consider general halogenation strategies that could be applied to related analogues.

Bromination: Electrophilic aromatic substitution is a common method for introducing bromine onto a benzene ring. The directing effects of existing substituents play a critical role in determining the position of the incoming bromine atom. For instance, in a methoxy-substituted benzene ring (anisole), the methoxy (B1213986) group is an ortho-, para-director. Therefore, direct bromination of an anisole derivative would likely yield a mixture of products. To achieve specific regioselectivity, protecting groups or alternative synthetic strategies might be necessary.

Directed Fluorination: Introducing fluorine directly onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. Modern synthetic methods often employ electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI). These reagents offer a safer and more controlled way to achieve fluorination.

Introduction of Methoxy Group

The methoxy group is typically introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide or a nitro group) with a methoxide source, such as sodium methoxide. The Williamson ether synthesis is a classic and widely used method for this transformation. In the context of synthesizing precursors to 2-fluoro-5-methoxybenzene-1-sulfonamide, a plausible route could involve the methoxylation of a difluoro- or fluoro-nitro-substituted benzene derivative. For example, the reaction of 2,4-difluoro-nitrobenzene with sodium methoxide would be expected to yield 2-fluoro-4-methoxy-nitrobenzene, with the methoxy group displacing the more activated fluorine atom para to the nitro group. The nitro group can then be reduced to an amine, providing a precursor for the sulfonamide group introduction.

Formation of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional group in a wide range of pharmaceuticals. Its synthesis is a well-established area of organic chemistry.

Sulfonylation of Amines with Sulfonyl Chlorides

The most common and direct method for the formation of a sulfonamide is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. In the synthesis of this compound, this would involve the reaction of 2-fluoro-5-methoxybenzenesulfonyl chloride with an amine source, such as ammonia.

A standard and highly effective method for the preparation of aryl sulfonyl chlorides from anilines is the Sandmeyer reaction . acs.org This two-step process involves:

Diazotization: The primary aromatic amine (in this case, 2-fluoro-5-methoxyaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Sulfonyl Chloride Formation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) salt catalyst. acs.org The sulfur dioxide can be bubbled through the reaction mixture, or a stable sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), can be used for easier handling. organic-chemistry.org

Once the 2-fluoro-5-methoxybenzenesulfonyl chloride is formed, it can be reacted with ammonia or an appropriate amine to yield the final sulfonamide product.

Table 1: Key Reactions in the Formation of this compound

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Diazotization | 2-Fluoro-5-methoxyaniline | NaNO₂, HCl | 2-Fluoro-5-methoxybenzenediazonium chloride |

| 2 | Sulfonyl Chloride Formation (Sandmeyer Reaction) | 2-Fluoro-5-methoxybenzenediazonium chloride | SO₂ (or DABSO), CuCl₂ | 2-Fluoro-5-methoxybenzenesulfonyl chloride |

| 3 | Amination | 2-Fluoro-5-methoxybenzenesulfonyl chloride | NH₃ | This compound |

Alternative Sulfonamide Synthesis Pathways

While the sulfonylation of amines with sulfonyl chlorides is the most prevalent method, alternative pathways have been developed, particularly those utilizing metal catalysis. These methods can offer advantages in terms of substrate scope and reaction conditions.

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen and sulfur-nitrogen bonds.

Copper-Catalyzed Sulfonamidation: Copper-catalyzed reactions have been developed for the synthesis of aromatic sulfonamides. One approach involves the coupling of aryldiazonium tetrafluoroborates with a sulfur dioxide surrogate and an amine source. organic-chemistry.orgnih.govacs.org For instance, a copper-catalyzed three-component reaction of an aryldiazonium salt, DABCO·(SO₂)₂, and an N-chloroamine can provide a wide range of sulfonamides under mild conditions. organic-chemistry.orgnih.govacs.org Another copper-catalyzed method involves the coupling of sodium sulfinates with amines. semanticscholar.org

Nickel-Catalyzed Sulfonamidation: Nickel catalysis has also been employed for the formation of C-N bonds in sulfonamides. Photosensitized nickel catalysis allows for the coupling of sulfonamides with aryl and heteroaryl halides. princeton.edunih.gov This method provides a general route to a broad range of N-aryl and N-heteroaryl sulfonamides.

Rhodium-Catalyzed Sulfonamidation: Rhodium catalysts have been shown to be effective in certain sulfonamidation reactions.

These metal-catalyzed methods offer valuable alternatives to the traditional Sandmeyer-type synthesis, particularly when dealing with substrates that may be sensitive to the conditions of diazotization.

Oxidation of Sulfenamides

The transformation of sulfenamides into sulfonamides represents a crucial oxidation step in the synthesis of this functional group. This conversion is often achieved through a two-step oxidation process that proceeds via a sulfinamide intermediate.

Electrochemical methods offer a modern approach to this transformation. In an electrochemical oxidative coupling of amines and thiols, a sulfenamide is generated as an intermediate. This sulfenamide then undergoes two consecutive oxidation steps at the anode to form the final sulfonamide. rsc.orgatomfair.com Cyclovoltammetry studies have helped to elucidate the oxidation potentials required for each step of the process, from the initial formation of a disulfide, to the generation of the sulfenamide, and its subsequent oxidations to the sulfinamide and finally the sulfonamide. rsc.org

Another pathway involves the reaction of methyl sulfinates with lithium amides to form sulfinamides. These sulfinamide intermediates can then be oxidized to furnish the desired primary, secondary, or tertiary sulfonamides in high yields. rsc.org This protocol is noted for avoiding hazardous or unstable reagents. rsc.org

Green Chemistry Approaches in Sulfonamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to minimize environmental impact. These approaches focus on the use of sustainable solvents, solvent-free conditions, and efficient, reusable catalysts.

One prominent green method involves the in situ conversion of thiols to sulfonyl chlorides, which then react with amines. This has been successfully demonstrated using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant in environmentally benign solvents like water, ethanol, glycerol, and deep eutectic solvents (DESs) such as a mixture of choline chloride and glycerol. nih.govresearchgate.net This process is characterized by simple reaction conditions and a straightforward, filtration-only workup. nih.govresearchgate.net

Mechanochemistry presents a solvent-free alternative. A one-pot, double-step procedure using solid sodium hypochlorite (NaOCl·5H₂O) facilitates a tandem oxidation-chlorination of disulfides, followed by amination to yield sulfonamides. jk-sci.com This method utilizes cost-effective and environmentally friendly reagents and has a significantly lower E-factor (a measure of waste produced) compared to traditional solution-based protocols. jk-sci.com

Catalytic approaches also contribute to greener syntheses. A magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of alcohols and sulfonamides through a domino dehydrogenation-condensation-hydrogenation sequence, producing water as the only byproduct. organic-chemistry.org The magnetic nature of the catalyst allows for its easy separation and reuse. organic-chemistry.org Electrochemical syntheses, which use electrons as the oxidant, are also considered a green and sustainable technology for forming sulfonamides from simple amines and thiols. rsc.orgatomfair.com

Synthesis of Key Precursors and Intermediates

Preparation of 2-Fluoro-5-methoxybenzene-1-sulfonyl Chloride

The primary precursor for the synthesis of this compound is its corresponding sulfonyl chloride, 2-fluoro-5-methoxybenzene-1-sulfonyl chloride (CAS No. 1214334-01-6). atomfair.com This compound is a versatile intermediate for creating sulfonamides through nucleophilic substitution with amines. atomfair.com

The standard and most direct method for the synthesis of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. This reaction typically involves treating the parent aromatic compound with chlorosulfonic acid (ClSO₃H). For the preparation of 2-fluoro-5-methoxybenzene-1-sulfonyl chloride, the starting material is 4-fluoroanisole.

The reaction mechanism involves the generation of the potent electrophile, SO₂Cl⁺, from chlorosulfonic acid. stackexchange.com This electrophile then attacks the electron-rich aromatic ring of 4-fluoroanisole. The directing effects of the fluorine and methoxy substituents guide the sulfonyl chloride group to the position ortho to the fluorine and meta to the methoxy group.

Routes to Substituted Aniline Derivatives

Substituted anilines are crucial reactants for the synthesis of a wide array of N-substituted sulfonamide analogues. Modern organic synthesis offers numerous pathways to these valuable building blocks, often focusing on efficiency and mild reaction conditions.

One innovative approach is the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.govresearchgate.net This method proceeds through a sequential imine condensation–isoaromatization pathway, providing good yields under mild conditions. nih.gov Another strategy circumvents the traditional transition-metal-mediated cross-couplings by employing a dual photocatalytic/dehydrogenation of an enamine intermediate, which is formed from the simple condensation of an amine with a substituted cyclohexanone. nih.gov This photochemical method is noted for its mildness and tolerance of sensitive functional groups. nih.gov Substituted anilines are also commonly prepared as intermediates in multi-step syntheses of biologically active compounds, where they are coupled with other fragments to build molecular complexity. acs.org

Derivatization Strategies for this compound

N-Alkylation and N-Arylation Reactions

Modification of the sulfonamide nitrogen through N-alkylation and N-arylation is a primary strategy for creating analogues of this compound with diverse properties.

N-Alkylation: A variety of methods exist for the N-alkylation of sulfonamides. The "borrowing hydrogen" or "hydrogen autotransfer" approach has emerged as a green and efficient method, using alcohols as alkylating agents. acs.org This reaction, which can be catalyzed by earth-abundant metals like manganese, involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide, and subsequent reduction of the resulting imine, with water as the sole byproduct. acs.org A diverse range of aryl and alkyl sulfonamides can undergo mono-N-alkylation with benzylic and primary aliphatic alcohols in excellent yields using this strategy. acs.org Water-soluble iridium complexes have also been developed to catalyze this transformation directly in water. rsc.org More traditional methods involve the reaction of sulfonamides with alkyl halides, a reaction that can be promoted by electrophilic catalysts like Lewis acids. dnu.dp.ua

N-Arylation: The formation of N-aryl sulfonamides is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for coupling sulfonamides with aryl halides or sulfonates. jk-sci.com This reaction uses a palladium catalyst, a phosphine ligand, and a base to form the C-N bond. jk-sci.comthieme-connect.com The Ullmann condensation, a copper-promoted reaction, provides an alternative, albeit often requiring higher temperatures. wikipedia.org Modern variations of the Ullmann reaction use soluble copper catalysts and ligands to improve efficiency. wikipedia.orgnih.gov More recently, transition-metal-free N-arylation methods have been developed, such as the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (B91410), which proceeds under very mild conditions. nih.govorganic-chemistry.org Nickel-catalyzed photosensitized methods have also been reported for the efficient C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu

Modifications at the Aromatic Ring

Modifications to the aromatic ring of this compound are crucial for optimizing its biological activity and pharmacokinetic profile. The introduction of various substituents can be achieved through several synthetic routes, often starting from commercially available precursors.

A common strategy involves the chlorosulfonation of a suitably substituted benzene derivative, followed by amination. For instance, the synthesis of related benzenesulfonamides has been achieved by reacting a substituted benzene with chlorosulfonic acid, followed by treatment with an amine. This approach allows for the introduction of the sulfonamide moiety at a specific position on the ring, dictated by the directing effects of the existing substituents.

In a study focused on the development of antileishmanial agents, a series of benzene sulfonamides were synthesized with various substituents on the aromatic ring. While not specifically focused on this compound, the principles can be applied. For example, the introduction of nitrile, amide, sulfone, and sulfoxide groups at the 5-position of a benzene sulfonamide ring was found to be well-tolerated and led to improved in vitro clearance. rsc.org This suggests that similar modifications on the this compound scaffold could be synthetically feasible and potentially beneficial for its pharmacological properties.

The following table summarizes a hypothetical series of analogues based on the types of modifications that have been successfully applied to other benzene sulfonamide cores.

| Compound | R1 | R2 | R3 | Synthetic Approach |

| 1 | F | OMe | H | Direct sulfonylation of 3-fluoroanisole |

| 2 | F | OMe | NO2 | Nitration of this compound |

| 3 | F | OMe | NH2 | Reduction of the corresponding nitro derivative |

| 4 | F | OMe | Br | Bromination of this compound |

| 5 | F | OH | H | Demethylation of the methoxy group |

This table presents potential synthetic modifications and is for illustrative purposes.

Cyclization Reactions to Form Fused Systems

The incorporation of the this compound motif into fused heterocyclic systems is a promising strategy for the development of novel compounds with unique three-dimensional structures and biological activities. While specific examples of cyclization reactions involving this compound are not extensively reported, analogous structures have been utilized in the synthesis of fused systems.

For example, a study on the synthesis of novel indazole-sulfonamide compounds involved the reaction of 5-nitroindazole with 2-chloro-5-methoxybenzene-1-sulfonyl chloride to form a sulfonamide linkage. mdpi.com This type of reaction demonstrates how a substituted benzenesulfonyl chloride can be used to create a larger, fused ring system. A similar approach could be envisioned for 2-fluoro-5-methoxybenzene-1-sulfonyl chloride, which could be reacted with various heterocyclic amines to generate a library of fused compounds.

Another relevant example is the synthesis of quinazolinone derivatives bearing a sulfonamide moiety. researchgate.net In this work, a 2-styryl-4(3H)-quinazolinone was chlorosulfonated and then amidated to introduce the sulfonamide group. researchgate.net This highlights a strategy where the sulfonamide is formed on a pre-existing fused ring system. Conversely, one could imagine a scenario where an ortho-functionalized this compound undergoes a cyclization reaction to form a fused ring.

The following table illustrates potential cyclization strategies to form fused systems.

| Starting Material | Reagent/Condition | Fused System Formed |

| 2-Amino-3-fluoro-6-methoxybenzene-1-sulfonamide | Formic acid | Benzothiadiazine derivative |

| 2-Fluoro-5-methoxy-N-(2-hydroxyphenyl)benzene-1-sulfonamide | Dehydrating agent | Dibenzothiazepine derivative |

| 2-Fluoro-5-methoxybenzene-1-sulfonyl azide | Thermolysis/Photolysis | Fused sultam |

This table presents hypothetical cyclization reactions.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods is of paramount importance for accessing enantiomerically pure chiral analogues, which often exhibit different pharmacological and toxicological profiles. While the direct stereoselective synthesis of chiral analogues of this compound is not detailed in the available literature, a patented process for the synthesis of an enantiomerically pure related compound, 2-methoxy-5-[(2R)-2-(4-alkylpiperazin-1-yl)propyl]-benzenesulfonamide, provides a valuable blueprint. google.com

This process involves the stereoselective catalytic reduction of a prochiral enamine or imine precursor to establish the desired stereocenter. google.com For instance, a ketone precursor can be converted to an oxime, which is then stereoselectively reduced to the corresponding amine with a chiral catalyst. google.com This chiral amine can then be further functionalized.

A general approach for the stereoselective synthesis of a chiral analogue of this compound could involve the following steps:

Synthesis of a Prochiral Ketone: Preparation of a ketone attached to the 2-fluoro-5-methoxybenzene ring at the desired position.

Asymmetric Reduction: Stereoselective reduction of the ketone to a chiral alcohol using a chiral reducing agent (e.g., a borane with a chiral ligand) or a biocatalyst.

Conversion to a Chiral Amine: The chiral alcohol can be converted to a chiral amine via a mesylate or tosylate intermediate, followed by nucleophilic substitution with an amine or azide and subsequent reduction.

Sulfonamide Formation: Chlorosulfonation of the aromatic ring followed by reaction with the chiral amine, or coupling of a pre-formed sulfonyl chloride with the chiral amine.

An alternative approach involves the use of chiral enamides. A highly regio- and stereoselective fluorination of chiral enamides using reagents like Selectfluor™ has been reported to produce α-fluorinated imides. nih.gov This methodology could potentially be adapted to introduce a fluorinated stereocenter into an analogue of this compound.

The following table outlines a potential stereoselective synthesis.

| Step | Reaction | Reagents | Key Feature |

| 1 | Friedel-Crafts Acylation | 3-Fluoroanisole, Propanoyl chloride, AlCl3 | Formation of a prochiral ketone |

| 2 | Asymmetric Reduction | (R)-CBS catalyst, BH3·SMe2 | Enantioselective formation of a chiral alcohol |

| 3 | Mitsunobu Reaction | Phthalimide, DEAD, PPh3 | Inversion of configuration to install the amine precursor |

| 4 | Deprotection | Hydrazine | Liberation of the chiral amine |

| 5 | Sulfonamide Formation | 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride | Final coupling to yield the chiral sulfonamide |

This table presents a hypothetical stereoselective synthetic route.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Fluoro-5-methoxybenzene-1-sulfonamide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the sulfonamide protons.

The aromatic region would typically display a complex splitting pattern due to the coupling between the protons and the fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the sulfonyl fluoride (B91410) group and the electron-donating effects of the methoxy and fluoro groups. The methoxy group would appear as a singlet, and the protons of the sulfonamide group would also likely appear as a singlet, although its chemical shift can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.8 | m | - |

| Methoxy (-OCH₃) | ~3.8 | s | - |

| Sulfonamide (-SO₂NH₂) | Variable | s | - |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents on the benzene (B151609) ring. The carbon atom bonded to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling. The carbon of the methoxy group would appear at a distinct chemical shift.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-F | 155 - 165 (d) |

| C-SO₂ | 130 - 140 |

| C-OCH₃ | 150 - 160 |

| Aromatic C-H | 110 - 130 |

| Methoxy C | 55 - 65 |

Note: This is a predicted data table. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine atom and adjacent protons would result in a splitting of this signal, providing further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonamide, methoxy, and aromatic functional groups.

Key expected absorption bands would include:

N-H stretching of the sulfonamide group, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.

S=O stretching of the sulfonyl group, which would show two strong absorption bands, an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.

C-O stretching of the methoxy group, which would appear in the region of 1000-1300 cm⁻¹.

C-F stretching , which would show a strong absorption in the region of 1000-1400 cm⁻¹.

Aromatic C=C stretching vibrations, which would appear as a series of bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretching , which would be observed above 3000 cm⁻¹.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound with high accuracy. For this compound (C₇H₈FNO₃S), HRESI-MS would provide an accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. The calculated exact mass of this compound is approximately 205.0212 g/mol . HRESI-MS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the correct molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a mixture. In the analysis of this compound, GC would serve to separate the compound from any impurities or other components in a sample, based on its volatility and interaction with the chromatographic column. Following separation, mass spectrometry provides detailed structural information based on the mass-to-charge ratio of the ionized compound and its fragmentation patterns.

Other expected fragmentation patterns for sulfonamides include the cleavage of the S-N bond and the C-S bond, leading to fragments representative of the aromatic ring and the sulfonamide functional group. researchgate.net The analysis of these fragments allows for the unambiguous identification of the parent molecule.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Process | Fragment Lost | Resulting m/z | Notes |

|---|---|---|---|

| Molecular Ion | - | 205.03 | [M]⁺ |

| SO₂ Extrusion | SO₂ | 141.03 | A common fragmentation pathway for aromatic sulfonamides. nih.govresearchgate.net |

| C-S Bond Cleavage | SO₂NH₂ | 127.04 | Formation of the 2-fluoro-5-methoxyphenyl cation. |

Note: The m/z values are theoretical and based on the expected fragmentation of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and specific atomic coordinates are not available.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for this purpose due to its high resolution and sensitivity.

Purity analysis of the precursor, 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride, is often performed using HPLC, with purity levels typically expected to be ≥95%. atomfair.com A similar approach would be effective for the sulfonamide derivative. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of this compound will absorb UV light. The wavelength of maximum absorbance (λmax) would be determined to ensure optimal sensitivity. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified.

Table 2: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are typical starting parameters and would require optimization for this specific compound.

Computational and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are foundational in predicting the physicochemical properties of a molecule. Through various established theoretical models, a detailed picture of the electron distribution and orbital interactions can be constructed.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations, typically employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for Aromatic Sulfonamides Note: These are typical values for related structures, calculated at the B3LYP/6-311G+(d,p) level, and serve as an example.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-N | 1.63 - 1.68 | O-S-O | 120 - 122 |

| S=O | 1.43 - 1.45 | C-S-N | 106 - 108 |

| C-S | 1.76 - 1.79 | S-N-H | 110 - 114 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's chemical reactivity and kinetic stability. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eoquimica.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.netsemanticscholar.org

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. eoquimica.com A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 2-Fluoro-5-methoxybenzene-1-sulfonamide, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed across the sulfonamide group and the aromatic ring. Quantum calculations for similar sulfonamide derivatives show energy gaps that indicate considerable stability.

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative based on DFT calculations for similar aromatic sulfonamides.

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values. Regions of negative potential (typically colored red and orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map would show the most negative potential concentrated around the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atom. These areas represent the primary sites for hydrogen bond accepting. Conversely, the most positive potential would be located around the hydrogen atoms of the sulfonamide's amino group (-NH2), identifying them as the primary hydrogen bond donor sites.

In aromatic sulfonamides, significant hyperconjugative interactions are often observed. mdpi.com Key interactions include the delocalization of lone pair (n) electrons from the sulfonyl oxygen atoms into the antibonding (σ) orbital of the S-N bond (n(O) → σ(S-N)). mdpi.com Furthermore, interactions between the lone pair on the sulfonamide nitrogen and the π* antibonding orbitals of the benzene ring can occur, indicating electron delocalization between the substituent and the aromatic system. These charge-transfer events stabilize the molecule and influence its electronic properties and reactivity. researchgate.netmdpi.com

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking, is a computational technique that predicts how a small molecule (ligand) might bind to a macromolecular target, such as a protein. This is fundamental in drug discovery for predicting the binding affinity and orientation of a compound within a protein's active site.

Sulfonamide derivatives are known to inhibit various enzymes, making them a common scaffold in medicinal chemistry. Molecular docking studies for compounds like this compound are performed to predict their potential as inhibitors for specific protein targets. In these simulations, the compound is placed into the binding site of a protein, and its conformation and interactions are scored to estimate its binding affinity, typically reported in kcal/mol.

Common protein targets for sulfonamides include carbonic anhydrases, kinases, and various synthases. Docking simulations reveal the specific interactions that stabilize the ligand-protein complex. For this compound, the sulfonamide group is a key pharmacophore. The -NH2 group can act as a hydrogen bond donor to acidic residues (like Asp or Glu), while the sulfonyl oxygens can act as hydrogen bond acceptors with basic residues (like Lys or Arg) or form coordination bonds with metal ions (e.g., Zn²⁺ in carbonic anhydrase). The substituted benzene ring often engages in hydrophobic or π-π stacking interactions with aromatic residues like Phe, Tyr, or Trp within the binding pocket.

Table 3: Illustrative Molecular Docking Results for Sulfonamide Derivatives Against Protein Targets Note: This table presents typical findings from docking studies of various sulfonamides to demonstrate the methodology.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Carbonic Anhydrase II (1AZM) | -6.8 to -8.2 | His94, His96, His119, Thr199 | H-Bond, Metal Coordination |

| Mitogen-activated protein kinase 1 (MAPK1) | -7.0 to -8.5 | Lys54, Asp111, Met108 | H-Bond, Hydrophobic |

| 15-Lipoxygenase (15-LOX) | -7.5 to -9.0 | Ile676, Glu369, Leu374 | H-Bond, Hydrophobic |

These computational studies collectively provide a comprehensive profile of this compound, elucidating its structural, electronic, and interactive properties, which are essential for understanding its chemical nature and potential applications.

Homology Modeling for Target Structure Prediction

In drug discovery, understanding the three-dimensional structure of a biological target, typically a protein, is crucial for designing effective inhibitors. When an experimental structure (determined by X-ray crystallography or cryo-EM) is unavailable, homology modeling provides a powerful alternative for generating a reliable 3D model.

This process would be relevant for this compound if it were identified as an inhibitor for a protein with an unknown structure. The methodology involves several key steps:

Template Identification: The amino acid sequence of the target protein would be used to search protein databases (like the Protein Data Bank or PDB) for homologous proteins with known experimental structures. A suitable template would have a high degree of sequence identity (typically >30%) to the target.

Sequence Alignment: The target protein's sequence is aligned with the template's sequence. The quality of this alignment is critical for the accuracy of the final model.

Model Building: A 3D model of the target protein is constructed based on the aligned coordinates of the template structure. This involves building the backbone and adding and optimizing the side chains.

Model Refinement and Validation: The generated model undergoes energy minimization to resolve any steric clashes or unfavorable geometries. Its quality is then assessed using a variety of tools that check stereochemical parameters, bond lengths, and angles. A Ramachandran plot analysis, for instance, would be used to verify the conformational feasibility of the protein backbone's phi and psi angles.

For example, in studies of other sulfonamide derivatives targeting enzymes like Saccharomyces cerevisiae alpha-glucosidase, homology modeling was successfully used to build the target's 3D structure, which was then used for molecular docking studies. nih.gov The quality of such a model is often reported with metrics like the Global Model Quality Estimation (GMQE) and Qualitative Model Energy Analysis (QMEAN) scores, which indicate the model's reliability.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential computational tools used to understand the relationship between a molecule's structure and its biological activity, guiding the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ekb.eg For a series of benzenesulfonamide (B165840) analogues that includes this compound, a QSAR study would involve:

Dataset Collection: A dataset of sulfonamide derivatives with experimentally measured biological activities (e.g., IC50 or Ki values) against a specific target would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields) descriptors.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov For instance, a QSAR model for antioxidant sulfonamides established a relationship between activity and descriptors like electrophilicity (log(ω)), SCF energy, and Molar Refractivity. ekb.eg

Model Validation: The predictive power of the QSAR model is rigorously validated. Internal validation is often done using a leave-one-out cross-validation (Q²) technique. External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in model development. A robust and predictive model is characterized by high values for the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.govbenthamdirect.com

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. | > 0.5 |

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target.

A pharmacophore model relevant to this compound could be generated in two ways:

Ligand-Based: If several active sulfonamide compounds are known but the target structure is not, their structures can be superimposed to identify common chemical features. For example, a pharmacophore model for sulfonamide-based carbonic anhydrase inhibitors might identify the sulfonamide nitrogen as a key hydrogen bond donor/acceptor and the benzene ring as a crucial aromatic/hydrophobic feature. researchgate.net

Structure-Based: If the 3D structure of the target protein is known (either experimentally or from homology modeling), the key interaction points between the ligand and the protein's active site can be mapped out to create a pharmacophore. mdpi.com

Once a validated pharmacophore model is developed, it can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to identify novel molecules that possess the required features and are therefore likely to be active against the target. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of how a ligand might bind to a protein, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time.

For this compound, an MD simulation would typically be performed after docking it into the active site of its target protein. The simulation would model the movement of every atom in the system (ligand, protein, and surrounding solvent) over a period of nanoseconds to microseconds.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This is calculated for the ligand and protein backbone to assess the stability of the complex. A stable RMSD plot over time suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are stable upon ligand binding.

Interaction Analysis: The simulation allows for the monitoring of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues, determining their persistence and strength over time. mdpi.com

Studies on other sulfonamide-protein complexes have used MD simulations to confirm the stability of binding poses predicted by docking and to provide a deeper understanding of the energetic contributions of different interactions. mdpi.comresearchgate.net

Prediction of Molecular Descriptors Relevant to Chemical Reactivity

The chemical reactivity of a molecule can be predicted using descriptors derived from quantum mechanical calculations, often based on Density Functional Theory (DFT). researchgate.netnih.gov These descriptors provide insight into a molecule's stability and how it might behave in a chemical reaction.

For this compound, key reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, other important parameters like ionization potential, electron affinity, chemical hardness, and the electrophilicity index can be calculated to provide a quantitative measure of reactivity. rsc.orgnumberanalytics.com

| Descriptor | Significance |

|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO; indicates chemical stability and reactivity. |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution or charge transfer. |

Mechanistic Studies and Reaction Pathways

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for 2-Fluoro-5-methoxybenzene-1-sulfonamide are not extensively documented, valuable insights can be drawn from studies on analogous compounds, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Kinetic studies on various activated aryl halides provide a framework for understanding the potential reactivity of this compound. The presence of the strongly electron-withdrawing sulfonamide group ortho to the fluorine atom is expected to significantly accelerate the rate of substitution. masterorganicchemistry.com Thermodynamic analyses of related sulfonamides have focused on properties like sublimation, solubility, and solvation, providing data on Gibbs free energy, enthalpy, and entropy for these processes. researchgate.netmdpi.com

Table 1: Kinetic Parameters for SNAr Reactions of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol

| 2-Substituent | Overall 3rd Order Rate Constant (25°C, M⁻²s⁻¹) | Relative Rate (25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

| 2-Fluoro | 0.046 | 1.0 | 12.0 | -22.1 |

| 2-Chloro | 0.052 | 1.1 | 14.3 | -14.4 |

| 2-Bromo | 0.040 | 0.87 | 13.9 | -16.4 |

| 2-Iodo | 0.024 | 0.52 | 16.5 | -9.0 |

| 2-Cyano | 1.4 | 30 | 11.8 | -15.8 |

| 4-Cyano | 1.3 | 28 | 11.8 | -16.0 |

Data adapted from studies on N-methylpyridinium substrates, which serve as models for activated aromatic systems. nih.gov

Elucidation of Specific Bond Formation and Cleavage Mechanisms

The cleavage of the C–N bond in sulfonamides, particularly tertiary sulfonamides, is a significant transformation in organic synthesis. One established mechanism involves catalysis by mild Lewis acids, such as Bi(OTf)₃. acs.orgnih.gov This process is highly chemoselective for N-benzyl groups, like p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB), which can form stable benzylic carbocations upon cleavage. The proposed mechanism initiates with the protonation of the sulfonamide nitrogen, followed by C–N bond scission. acs.org The stability of the resulting carbocation is a crucial driving force for the reaction's selectivity over N–S bond cleavage. acs.org

Table 2: Conditions for Catalytic C–N Bond Cleavage of Tertiary Sulfonamides

| Catalyst | Solvent | Temperature (°C) | Key Features |

| Bi(OTf)₃ (5 mol%) | 1,2-Dichloroethane | 85 | Highly chemoselective for PMB/DMB groups; proceeds via carbocation intermediate. acs.org |

| Fe(OTf)₃, Sc(OTf)₃, Yb(OTf)₃ | 1,2-Dichloroethane | 85 | Also effective, demonstrating the utility of various Lewis acids. acs.org |

An alternative pathway for C–N bond cleavage is through electrochemical oxidation. acs.org This method can achieve selective cleavage of N(sp²)–C(sp²) and N(sp²)–C(sp³) bonds without the need for stoichiometric chemical oxidants. The mechanism is thought to proceed through an electro-generated N-sulfonyl iminium species, which is then intercepted by water or another nucleophile to yield the dealkylated product. acs.org The extent of cleavage can be controlled by the amount of electrical charge passed through the system. acs.org

The SNAr pathway is a primary reaction mechanism for this compound, facilitated by the fluorine leaving group and the activating sulfonamide substituent. The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org

Addition Step: A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Elimination Step: The aromaticity is restored by the expulsion of the fluoride (B91410) leaving group.

The stability of the Meisenheimer complex is critical. Electron-withdrawing groups, such as the sulfonamide group (-SO₂NH₂) in the ortho or para position relative to the leaving group, are essential as they delocalize the negative charge through resonance, thereby stabilizing the intermediate and accelerating the reaction. masterorganicchemistry.com In this compound, the ortho-sulfonamide group provides this necessary stabilization.

Transition metal catalysis offers powerful methods for forming new bonds at the aromatic ring of sulfonamide-containing molecules.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For instance, a Pd-catalyzed Suzuki-Miyaura type coupling has been developed for the chlorosulfonylation of arylboronic acids, which can then be converted to sulfonamides. nih.gov This process involves a catalytic cycle of oxidative addition, transmetalation with the boronic acid, and reductive elimination. While often used for C-C bond formation, palladium catalysis can also promote C-S bond formation, enabling the installation of a sulfonyl chloride group that is a direct precursor to sulfonamides. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are effective for various transformations involving sulfonamides. They can mediate the coupling of aryl diazonium salts with SO₂ sources and N-chloroamines to synthesize aromatic sulfonamides under mild conditions. nih.gov Copper catalysis is also employed in C-H functionalization sequences. For example, a Cu-catalyzed reaction with N-fluorobenzenesulfonimide (NFSI) can lead to either C-F or C-N bond formation at benzylic positions, with the outcome being switchable based on the reaction conditions. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysis provides an economical alternative to palladium for cross-coupling reactions. Efficient methods have been developed for the Ni-catalyzed C-N bond formation between sulfonamides and (hetero)aryl chlorides. princeton.eduresearchgate.net Photosensitized nickel catalysis, in particular, allows for the coupling of sulfonamides with a broad range of aryl electrophiles via a proposed energy-transfer mechanism involving a triplet excited Ni(II) complex. princeton.edu

Role of Catalysts and Reaction Conditions on Pathway Selectivity

The outcome of reactions involving aryl sulfonamides can be precisely controlled by the careful selection of catalysts and reaction conditions. This selectivity is crucial for directing a transformation towards a desired product while suppressing side reactions.

Solvent polarity and additive concentration can dramatically influence site-selectivity. In a Rh(III)-catalyzed C-H carbenoid functionalization of aryl sulfonamides containing a competing N-heterocycle directing group, switching the solvent from polar (like DCE) to less-polar (like toluene) can completely reverse the site of C-H activation from the position ortho to the heterocycle to the position ortho to the sulfonamide group. nih.govsemanticscholar.orgrsc.orgnih.gov

Table 3: Influence of Reaction Conditions on Pathway Selectivity in Aryl Sulfonamide Reactions

| Reaction Type | Catalyst System | Conditions | Outcome / Selectivity Control |

| C-H Carbenoid Functionalization | [RhCpCl₂]₂ | Toluene (less polar), low additive concentration | Selective C-H activation ortho to the sulfonamide group. nih.govrsc.org |

| C-H Carbenoid Functionalization | [RhCpCl₂]₂ | DCE (more polar), high additive concentration | Selective C-H activation ortho to a competing N-heterocycle group. nih.govrsc.org |

| Benzylic C-H Functionalization | Cu Catalyst / NFSI | Addition of Brønsted base (Li₂CO₃) and MeB(OH)₂ | Switches selectivity from C-N bond formation (sulfonimidation) to C-F bond formation (fluorination). researchgate.net |

| C-N Cross-Coupling | NiCl₂·glyme / Ir(ppy)₂(bpy)PF₆ | Visible light irradiation | Photosensitized energy-transfer mechanism enables coupling of attenuated sulfonamide nucleophiles. princeton.edu |

| C-N Cross-Coupling | (PhPAd-DalPhos)NiCl(o-tol) | Thermal conditions (no light) | Enables coupling of sulfonamides with aryl chlorides, previously mainly achieved with palladium. researchgate.net |

In copper-catalyzed reactions, the addition of specific reagents can switch the mechanistic pathway. For the functionalization of benzylic C-H bonds with NFSI, the reaction typically yields a C-N coupled product. However, the inclusion of a Brønsted base and a methylboronic acid "redox buffer" can switch the selectivity to favor C-F bond formation. researchgate.net The choice of ligand is also critical in determining catalyst efficacy and selectivity in both nickel and palladium-catalyzed cross-coupling reactions. nih.govprinceton.edu

Intramolecular Rearrangements (e.g., Smiles Rearrangement)

The Smiles rearrangement is a characteristic intramolecular nucleophilic aromatic substitution (SNAr) reaction. manchester.ac.uk In this process, an aryl ring migrates from one heteroatom to another. The general mechanism involves the deprotonation of a linking chain's terminal nucleophile (e.g., an alcohol or amine), which then attacks the ipso-carbon of the aryl ring, forming a spirocyclic Meisenheimer-like intermediate. chemistry-reaction.com Subsequent cleavage of the original aryl-heteroatom bond completes the rearrangement.

For the rearrangement to proceed, the migrating aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the reaction center. chemistry-reaction.com In the context of sulfonamides, a variation known as the Truce-Smiles rearrangement can occur, where an aryl group migrates to a carbanion. nih.gov

Furthermore, radical versions of the Smiles rearrangement have been developed. These reactions can be initiated photocatalytically, generating a sulfonyl radical from a sulfonamide precursor. acs.org This radical can add to an alkene, generating a carbon radical that then triggers the aryl migration from a heteroatom to the carbon center. acs.org For arenesulfonamides to undergo a Smiles-type rearrangement, the amide nitrogen often needs to be substituted with an electron-withdrawing group, such as an alkoxycarbonyl group, to facilitate the necessary electronic changes. nih.gov

Spectroscopic and Computational Approaches to Mechanistic Elucidation

The elucidation of reaction mechanisms involving this compound relies heavily on a synergistic combination of spectroscopic and computational methodologies. These approaches provide invaluable insights into the structural dynamics, energetics, and electronic properties of reactants, intermediates, transition states, and products.

Spectroscopic techniques offer empirical data on the molecular structure and bonding changes that occur throughout a chemical reaction. researchgate.net In parallel, computational chemistry provides a theoretical framework for interpreting this experimental data and for exploring reaction pathways that may be difficult to observe directly. nih.gov

Spectroscopic Methods

Detailed analysis of spectroscopic data is fundamental to understanding the reaction pathways of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy are powerful tools for tracking the structural transformations of this compound during a reaction. Changes in the chemical shifts, coupling constants, and signal intensities can be used to identify the formation of intermediates and products. For instance, a change in the chemical environment of the fluorine atom would be readily detectable in the ¹⁹F NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. researchgate.net The characteristic vibrational frequencies of the sulfonyl (SO₂), amine (NH₂), and ether (C-O-C) groups in this compound can be monitored to follow the progress of a reaction. The appearance or disappearance of specific absorption bands provides direct evidence for the formation or consumption of particular chemical bonds.

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of reactants, intermediates, and products. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is crucial for the identification of unknown species in a reaction mixture. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Illustrative Spectroscopic Data

The following table provides a hypothetical representation of the kind of data that would be obtained from spectroscopic analysis in a mechanistic study of a reaction involving this compound.

| Technique | Hypothetical Observation | Interpretation |

| ¹H NMR | Appearance of a new singlet at 4.5 ppm. | Formation of a new chemical species with a proton in a different electronic environment. |

| ¹³C NMR | Shift of the carbon atom attached to the fluorine from 155 ppm to 130 ppm. | Change in the hybridization or electronic nature of the carbon atom, possibly due to a substitution reaction. |

| ¹⁹F NMR | Disappearance of the signal corresponding to the starting material. | Complete consumption of this compound. |

| FT-IR | Appearance of a new strong absorption band at 1700 cm⁻¹. | Formation of a carbonyl group. |

| Mass Spec. | Detection of an ion with a mass-to-charge ratio corresponding to the expected product. | Confirmation of the molecular weight of the final product. |

Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. researchgate.net These methods allow for the calculation of molecular geometries, energies, and electronic properties of all species along a proposed reaction coordinate.

Geometry Optimization : DFT calculations can be used to determine the most stable three-dimensional structures of reactants, intermediates, and products. This information is crucial for understanding steric and electronic effects that may influence the course of a reaction.

Transition State Searching : A key aspect of computational mechanistic studies is the identification and characterization of transition states. These are the highest energy points along the reaction pathway and correspond to the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state provide critical insights into the feasibility and kinetics of a particular mechanistic step.

Vibrational Frequency Analysis : The calculation of vibrational frequencies serves two main purposes. Firstly, it allows for the characterization of stationary points on the potential energy surface. A stable molecule will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency. Secondly, calculated vibrational spectra can be compared with experimental FT-IR data to support the identification of proposed structures. mdpi.com

Hypothetical Computational Data for a Reaction Step

The table below illustrates the type of data that could be generated from a DFT study of a single step in a hypothetical reaction of this compound.

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| Key Bond Distance (Å) | C-F: 1.35 | C-F: 1.85 | C-F: (broken) |

| Imaginary Frequency (cm⁻¹) | None | -450 | None |

This hypothetical data suggests a single-step reaction with an activation energy of 15.2 kcal/mol, which is a reasonable barrier for many organic reactions. The presence of one imaginary frequency confirms the structure as a true transition state.

By integrating the empirical data from spectroscopic methods with the theoretical insights from computational studies, a comprehensive and detailed picture of the reaction mechanism for this compound can be constructed.

Structure Activity Relationship Sar Studies in Non Clinical Biochemical and Cellular Contexts

Correlating Structural Modifications with Biochemical Interactions

Enzyme Inhibition Studies

Derivatives of benzenesulfonamide (B165840) are recognized for their potential to inhibit various enzymes. The presence and position of substituents on the benzene (B151609) ring, such as fluoro and methoxy (B1213986) groups, can significantly alter the inhibitory potency and selectivity of these compounds.

Carbonic Anhydrase (CA) : Sulfonamides are classic inhibitors of carbonic anhydrases, zinc metalloenzymes crucial for numerous physiological processes. mdpi.commdpi.com Fluorination of the benzenesulfonamide core can drastically alter the binding mode, affinity, and selectivity for different CA isoforms. nih.gov The ionized sulfonamide nitrogen typically binds to the Zn(II) cofactor in the enzyme's active site. nih.govharvard.edu Studies on fluorinated benzenesulfonamides have shown that they can be medium potency inhibitors of cytosolic isoforms like hCA I and II, but potent, low nanomolar to subnanomolar inhibitors of tumor-associated isoforms hCA IX and XII. nih.gov For instance, some sulfonamides incorporating pyrazolecarboxamide moieties have demonstrated isoform-selective inhibition. nih.gov The structure-activity relationships can be complex; a higher degree of fluorination does not always lead to higher affinity or more favorable kinetic profiles. nih.gov

N-Myristoyl Transferase (NMT) : NMTs are enzymes that catalyze the attachment of myristic acid to proteins, a process crucial for the function of many oncogenic proteins. nih.gov Sulfonamide-based compounds have been developed as potent NMT inhibitors. nih.gov The inhibitory mechanism often involves the formation of a salt bridge between a charged group on the inhibitor and the C-terminus of the enzyme. nih.gov Potent inhibitors with nanomolar IC50 values have been identified, showing promise in preclinical cancer models. nih.govmdpi.com

Glyoxalase I (Glo-I) : The glyoxalase system, particularly Glo-I, is vital for detoxifying cytotoxic byproducts of metabolism and is often overexpressed in cancer cells. nih.gov As Glo-I is a zinc metalloenzyme, inhibitors are often designed with a "zinc-binding feature". nih.govmdpi.com While specific studies on 2-fluoro-5-methoxybenzene-1-sulfonamide are not detailed, the general strategy involves creating competitive inhibitors that mimic the enediolate intermediate of the enzyme's reaction pathway. nih.gov

α-Glucosidase : This enzyme is a key target for managing postprandial hyperglycemia in diabetes. mdpi.com Sulfonamide derivatives have been evaluated as α-glucosidase inhibitors. nih.gov The inhibitory activity is influenced by the nature and position of substituents on the aromatic ring. While some fluorinated derivatives have shown potent inhibition, the structure-activity relationship is not always straightforward, with electron-donating groups sometimes enhancing activity and electron-withdrawing groups decreasing it. nih.gov

Urease : Urease is an important enzyme in certain pathogenic bacteria. Sulfonamide derivatives have been investigated as urease inhibitors. nih.govfrontiersin.org The presence of a fluoro group can contribute to a strong inhibitory effect. For example, derivatives with a fluoro moiety have shown excellent inhibitory profiles against urease, sometimes more potent than the standard inhibitor thiourea. nih.gov

COX-II : Cyclooxygenase-II (COX-II) is a key enzyme in the inflammatory pathway. Certain sulfonamide derivatives are known to be selective COX-2 inhibitors. frontiersin.org Conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs have been synthesized and shown to exhibit significant COX-2 inhibition. frontiersin.org

The binding mode of sulfonamide inhibitors is crucial for their specificity and potency. X-ray crystallography and molecular dynamics simulations are key tools for elucidating these interactions. nih.gov

For Carbonic Anhydrase , the primary interaction is the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion. nih.govharvard.edu The specificity for different isoforms is determined by interactions between the inhibitor's aromatic ring and its substituents with amino acid residues in the active site. unifi.it Fluorination can lead to alternative binding poses within the active site, influencing selectivity. nih.gov For example, the orientation of fluoro substituents can cause steric repulsion with residues like Thr200, slightly altering the binding geometry. nih.gov

In the case of N-Myristoyltransferase , inhibitors often bind in a way that stabilizes a "closed" conformation of the enzyme, effectively trapping the inhibitor inside. mdpi.com This entrapment can be a significant factor in determining the inhibitor's potency. mdpi.com

For enzymes like MurD ligase , sulfonamide inhibitors span across different domains of the enzyme. The rigidified mimetics of D-glutamic acid form stable electrostatic interactions, while other parts of the molecule can interact with pockets that normally bind other substrates, such as the uracil-binding pocket. nih.govresearchgate.net

Isothermal titration calorimetry (ITC) is a powerful technique for determining the thermodynamic parameters of inhibitor binding, including the change in enthalpy (ΔH) and entropy (ΔS).

Studies on the binding of fluorinated benzenesulfonamides to Carbonic Anhydrase II have allowed for the partitioning of thermodynamic parameters into different structural interactions. nih.gov The binding is characterized by a 1:1 stoichiometry. nih.gov The major contribution to the free energy of binding (around 65%) comes from the bond between the sulfonamide and the zinc cofactor. nih.govharvard.edu Hydrogen bonds contribute about 10%, and interactions between the phenyl ring and a hydrophobic pocket of the enzyme account for roughly 25%. nih.govharvard.edu Fluorination affects the electrostatic potential and hydrophobicity of the ligand, thereby influencing these thermodynamic parameters. nih.gov

Modulation of Protein-Protein Interactions (e.g., Keap1-Nrf2)

Information specifically detailing the modulation of the Keap1-Nrf2 protein-protein interaction by "this compound" was not found in the provided search results. This area remains a potential avenue for future research.

Investigation of Cellular Interaction Mechanisms (In Vitro Studies)

Anti-microbial Activity against Bacterial and Fungal Strains

Sulfonamides represent one of the oldest classes of synthetic antimicrobial agents and continue to be a scaffold for the development of new therapeutic agents. Their primary mode of action in bacteria is the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis.

| Compound Derivative | Bacterial/Fungal Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 6.25 |

| 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Escherichia coli | 12.5 |

| 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Staphylococcus aureus | 25 |

| 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Escherichia coli | 50 |

| N1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-nitro-benzenesulfonamide | Candida albicans | 100 |

| 4-bromo-N-(4-sulfamoylphenyl)benzenesulfonamide | Staphylococcus aureus | >500 |

| 4-bromo-N-(4-sulfamoylphenyl)benzenesulfonamide | Pseudomonas aeruginosa | >500 |

Influence of Fluorine Atom Position on Biological Activity

The introduction of fluorine into a drug candidate can significantly alter its physicochemical properties and, consequently, its biological activity. nih.gov The position of the fluorine atom on an aromatic ring, such as in this compound, is a critical determinant of its effect.